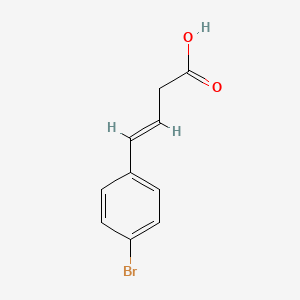![molecular formula C21H22ClNO2 B2848344 (E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide CAS No. 477871-22-0](/img/structure/B2848344.png)
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide is a useful research compound. Its molecular formula is C21H22ClNO2 and its molecular weight is 355.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methodologies and Chemical Reactions
Synthesis of 2-Butenamides and Pyrrolidones : The reaction of phenyl or 4-chlorophenyl-substituted olefins with α-cyanoacetamide in the presence of manganese(III) acetate leads to the formation of 2-butenamides and 2-buten-4-olides. This showcases a methodology for generating compounds with similar backbones to the one of interest, highlighting the role of specific catalysts in the synthesis of complex organic structures (Sato et al., 1987).
Formation of Dihydropyrazoles and Thiazolyl Pyrazoles : Cyclocondensation reactions involving similar precursors have been utilized to synthesize 4,5-dihydropyrazole-1-arbothioamides, further reacted to form 1-(thiazol-2-yl)pyrazoles. This illustrates the compound’s potential for contributing to the synthesis of heterocyclic compounds, which are often of interest in medicinal chemistry (Mahesha et al., 2021).
Potential Applications in Medicinal Chemistry
- HDAC Inhibition for Cancer Therapy : N-hydroxy-3-phenyl-2-propenamides, structurally similar to the compound , have been explored as novel inhibitors of human histone deacetylase (HDAC), with significant implications in cancer treatment. These compounds exhibited potent enzyme inhibition and demonstrated in vivo antitumor activity, underscoring the potential therapeutic applications of similarly structured compounds (Remiszewski et al., 2003).
Chemical Properties and Interactions
- Coordination Chemistry for Material Science : Research into cyclometalated complexes, particularly those involving bipyridyl and phenyl derivatives, illustrates the utility of such compounds in developing materials with novel photophysical properties. This can lead to applications in light-emitting diodes, sensors, and photovoltaic devices, suggesting that the compound of interest could similarly participate in coordination complexes with unique electronic and optical characteristics (Schneider et al., 2009).
Properties
IUPAC Name |
(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-cyclopentylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO2/c22-18-5-3-4-17(14-18)15-25-20-11-8-16(9-12-20)10-13-21(24)23-19-6-1-2-7-19/h3-5,8-14,19H,1-2,6-7,15H2,(H,23,24)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMADOWEMRGURW-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
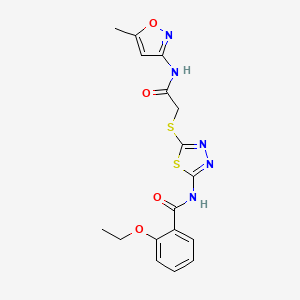
![Ethyl 6-(3-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B2848262.png)
![N-(5-chloro-2-methoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2848263.png)
![3-(3,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2848265.png)
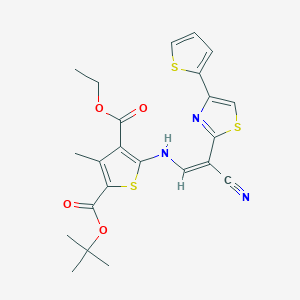
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2848269.png)

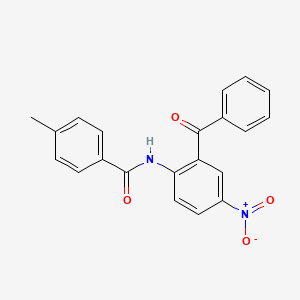


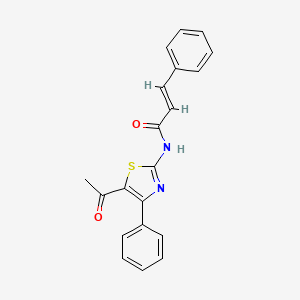
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2848282.png)
